molecular formula C16H13BrCl2N2O2 B2655603 N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide CAS No. 320417-75-2

N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide

Cat. No.: B2655603
CAS No.: 320417-75-2
M. Wt: 416.1
InChI Key: DOIDLGYSKWZPPY-UKWGHVSLSA-N
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Description

N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide typically involves the reaction of 4-bromophenylamine with 2,6-dichlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate 4-bromophenyl-2,6-dichlorobenzylamine. This intermediate is then reacted with propanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenyl N-(2,6-dichlorophenyl)carbamate
  • 4-(4-bromophenyl)-2,6-diphenylphenol
  • 2,6-bis(4-bromophenyl)pyridine-4-carboxylic acid

Uniqueness

N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide is unique due to its specific combination of bromine, chlorine, and benzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3Z)-N-(4-bromophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2N2O2/c17-11-4-6-12(7-5-11)21-16(22)8-9-20-23-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2,(H,21,22)/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIDLGYSKWZPPY-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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